![molecular formula C23H46N2O10S2 B14270536 (Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate) CAS No. 184537-89-1](/img/structure/B14270536.png)
(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate) is a complex organic compound with a unique structure that includes propane, octanoylazanediyl, ethane, and hydrogen sulfate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate) typically involves multiple steps. The process begins with the preparation of the propane-1,3-diyl core, followed by the introduction of octanoylazanediyl and ethane-2,1-diyl groups. The final step involves the addition of hydrogen sulfate groups under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of simpler sulfates.
Substitution: The hydrogen sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include sulfonic acids, reduced sulfates, and substituted derivatives, depending on the reaction type and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate) is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications, including its use as a drug delivery agent or as a component in pharmaceutical formulations.
Industry
In industry, (Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate) is used in the production of specialty chemicals and materials, such as surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of (Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and affecting cellular processes. The hydrogen sulfate groups play a crucial role in these interactions, facilitating binding and reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bis(hydrogen sulfate) derivatives and compounds with similar structural motifs, such as ethyl acetoacetate and n-octane .
Uniqueness
What sets (Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate) apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
184537-89-1 |
|---|---|
Molecular Formula |
C23H46N2O10S2 |
Molecular Weight |
574.8 g/mol |
IUPAC Name |
2-[octanoyl-[3-[octanoyl(2-sulfooxyethyl)amino]propyl]amino]ethyl hydrogen sulfate |
InChI |
InChI=1S/C23H46N2O10S2/c1-3-5-7-9-11-14-22(26)24(18-20-34-36(28,29)30)16-13-17-25(19-21-35-37(31,32)33)23(27)15-12-10-8-6-4-2/h3-21H2,1-2H3,(H,28,29,30)(H,31,32,33) |
InChI Key |
AIZWJCXRFBDKPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(CCCN(CCOS(=O)(=O)O)C(=O)CCCCCCC)CCOS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


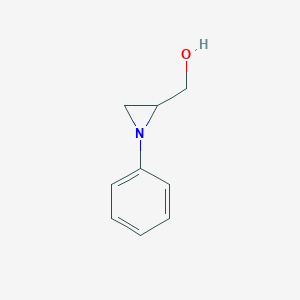
![2-[(5-Chloro-2-hydroxyphenyl)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14270460.png)
![5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)
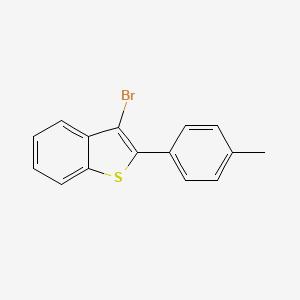
![(1S)-5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14270491.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)
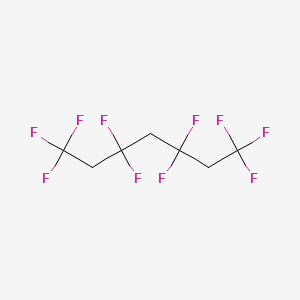
![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)
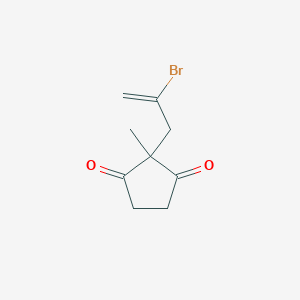
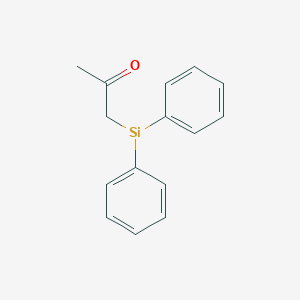
chloro-lambda~5~-phosphane](/img/structure/B14270524.png)

![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
![tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane](/img/structure/B14270546.png)
